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triphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-1,2,2-
triphenylethylene, a derivative of the well-studied tetraphenylethylene (TPE) core. TPE and its

derivatives are of significant interest in materials science and medicinal chemistry due to their

unique aggregation-induced emission (AIE) properties. This document details the synthesis,

physical properties, and a generalized experimental workflow for the structural elucidation of

this compound by single-crystal X-ray diffraction. While a definitive, publicly available crystal

structure for 1-(4-Bromophenyl)-1,2,2-triphenylethylene could not be located during the

extensive search, this guide provides the necessary foundational information for researchers

working with this and similar molecules.

Introduction
Tetraphenylethylene and its derivatives have garnered considerable attention for their

fascinating photophysical properties, particularly aggregation-induced emission. Unlike

traditional fluorescent molecules that often suffer from aggregation-caused quenching, AIE-

active molecules exhibit enhanced emission in the aggregated or solid state. This characteristic
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makes them promising candidates for applications in organic light-emitting diodes (OLEDs),

chemical sensors, and bio-imaging. The introduction of a bromophenyl group to the TPE

scaffold in 1-(4-Bromophenyl)-1,2,2-triphenylethylene can influence its molecular packing in

the solid state, thereby affecting its photophysical properties and providing a handle for further

chemical modifications. Understanding the precise three-dimensional arrangement of atoms in

the crystalline state is paramount for establishing structure-property relationships and for the

rational design of new materials and potential therapeutic agents.

Physicochemical Properties
A summary of the known physicochemical properties of 1-(4-Bromophenyl)-1,2,2-
triphenylethylene is presented in Table 1.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-1,2,2-triphenylethylene

Property Value Reference(s)

Molecular Formula C₂₆H₁₉Br [1]

Molecular Weight 411.33 g/mol [1]

Appearance
White to light yellow

powder/crystal
[1][2]

Melting Point 157.0 to 161.0 °C [2]

Solubility Soluble in Toluene [1][2]

CAS Number 34699-28-0 [1][3][4][5]

Synthesis Protocol
A general and effective method for the synthesis of 1-(4-Bromophenyl)-1,2,2-
triphenylethylene has been reported.[1] The protocol involves a Grignard-type reaction

followed by an acid-catalyzed dehydration.

Experimental Procedure:
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Preparation of the Grignard Reagent: In a three-neck flask under an inert atmosphere (e.g.,

argon), dissolve diphenylmethane (0.1 mol) in 300 mL of anhydrous tetrahydrofuran (THF).

Cool the solution in an ice-salt bath and stir for 40 minutes.

Slowly add n-butyllithium solution (0.12 mol) dropwise to the flask, maintaining the

temperature. Continue stirring in the ice-salt bath for an additional 40 minutes.

Reaction with Ketone: To the resulting solution, add 4-bromobenzophenone (0.05 mol) and

allow the reaction mixture to stir at room temperature for 12 hours.

Quenching and Extraction: Quench the reaction by adding 250 mL of a saturated aqueous

solution of ammonium chloride (NH₄Cl) and stir for 10 minutes.

Transfer the mixture to a separatory funnel. Separate the organic phase and dry it over

anhydrous sodium sulfate.

Dehydration and Purification: Concentrate the dried organic phase using a rotary evaporator

to obtain the crude alcohol intermediate.

Dissolve the crude product in a suitable solvent and add p-toluenesulfonic acid (5 g).

Heat the mixture to 110 °C and reflux for 12 hours.

After cooling to room temperature, concentrate the solution. The resulting solid is the desired

product, 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

The final product can be further purified by recrystallization and should be dried under

vacuum at 60 °C for 24 hours.[1]

Crystal Structure Analysis
As of the latest search, the complete, experimentally determined crystal structure of 1-(4-
Bromophenyl)-1,2,2-triphenylethylene is not publicly available in crystallographic databases.

However, for researchers aiming to determine its crystal structure, a general workflow for

single-crystal X-ray diffraction is outlined below.
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Experimental Workflow for Crystal Structure
Determination
The process of determining the crystal structure of a small molecule like 1-(4-
Bromophenyl)-1,2,2-triphenylethylene typically involves the following key steps, as illustrated

in the diagram below.
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Experimental Workflow for Crystal Structure Determination

Synthesis & Crystallization

X-ray Diffraction

Structure Solution & Refinement

Synthesis of Compound

Purification

Single Crystal Growth

Crystal Selection & Mounting

Data Collection (Diffractometer)

Data Processing & Reduction

Structure Solution (e.g., Direct Methods)

Structure Refinement

Validation & Analysis

final_structure

Final Crystal Structure

Click to download full resolution via product page

Caption: A generalized workflow for determining the crystal structure of a small molecule.
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Crystallographic Data (Hypothetical)
Should the crystal structure be determined, the data would typically be presented as shown in

Table 2. This table is a placeholder to illustrate the expected parameters.

Table 2: Hypothetical Crystallographic Data for 1-(4-Bromophenyl)-1,2,2-triphenylethylene
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Parameter Value

Crystal System e.g., Monoclinic

Space Group e.g., P2₁/c

a (Å) Value

b (Å) Value

c (Å) Value

α (°) 90

β (°) Value

γ (°) 90

Volume (Å³) Value

Z Value

Density (calculated) (g/cm³) Value

Absorption Coefficient (mm⁻¹) Value

F(000) Value

Crystal Size (mm³) Value

Theta range for data collection (°) Value

Reflections collected Value

Independent reflections Value

Final R indices [I>2sigma(I)] Value

R indices (all data) Value

Goodness-of-fit on F² Value

Molecular Structure
The molecular structure of 1-(4-Bromophenyl)-1,2,2-triphenylethylene consists of a central

ethylene core tetrasubstituted with three phenyl rings and one 4-bromophenyl ring.
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Caption: 2D representation of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Conclusion
1-(4-Bromophenyl)-1,2,2-triphenylethylene is a synthetically accessible derivative of

tetraphenylethylene. While its detailed solid-state structure remains to be publicly reported, the

information provided in this guide on its synthesis and physicochemical properties, along with a

generalized crystallographic workflow, serves as a valuable resource for researchers in

materials science and drug development. The determination of its single-crystal structure would

be a significant contribution to the field, enabling a deeper understanding of the structure-

property relationships in this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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